molecular formula C14H9FN4O2 B1440606 1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326843-80-4

1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1440606
CAS RN: 1326843-80-4
M. Wt: 284.24 g/mol
InChI Key: AJBZZXSWHNDDGY-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FPTCA, is an organic compound that has been used in scientific research for its various applications. It is a heterocyclic compound containing a 1,2,3-triazole ring and a pyridine ring fused to a phenyl group. FPTCA is a white crystalline solid with a molecular weight of 246.28 g/mol. It is soluble in water, methanol, and ethanol, and is relatively stable in air.

Scientific Research Applications

Nonlinear Optical Material

The compound has been studied for its potential as a nonlinear optical material . Nonlinear optical materials are crucial for various applications such as frequency conversion, optical switching, and modulation. The presence of the fluorophenyl group in the compound could enhance the nonlinear optical properties due to its electron-withdrawing nature, which can lead to a higher electronic polarizability .

Biologically Active Compounds

This compound may serve as a scaffold for creating biologically active compounds. The pyridinyl and triazole rings are common motifs in pharmaceuticals and can interact with various biological targets. The fluorophenyl group can improve the binding affinity and selectivity of the compound towards certain proteins or enzymes .

Drug Design and Discovery

In drug discovery, the compound’s structure could be utilized to design new drugs. Its molecular framework allows for the addition of various functional groups, which can be tailored to target specific diseases or conditions. The compound’s ability to form stable and potent interactions with biological targets makes it a valuable entity in medicinal chemistry .

Synthetic Chemistry

As a synthetic intermediate, this compound can be used to construct more complex molecules. Its reactive carboxylic acid group allows for coupling reactions with amines, alcohols, and other nucleophiles, which can lead to a wide range of derivatives with potential applications in different chemical industries .

Material Science

In material science, the compound could be explored for the development of new materials with specific properties. The combination of aromatic rings and heterocycles can lead to materials with unique electronic, thermal, or mechanical properties .

Agricultural Chemistry

The triazole ring is known for its use in agricultural chemistry, particularly in the synthesis of fungicides and pesticides. The compound’s structure could be modified to enhance its activity and selectivity against various plant pathogens .

Environmental Chemistry

In environmental chemistry, the compound could be investigated for its role in the degradation of pollutants. Its potential to interact with and break down harmful chemicals makes it a candidate for environmental remediation efforts .

Analytical Chemistry

Lastly, the compound could be used in analytical chemistry as a reagent or a standard for calibration. Its distinct chemical structure allows for its detection and quantification using various analytical techniques .

properties

IUPAC Name

1-(3-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O2/c15-9-4-3-5-10(8-9)19-13(11-6-1-2-7-16-11)12(14(20)21)17-18-19/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBZZXSWHNDDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=NN2C3=CC(=CC=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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